molecular formula C18H21N3O2 B2438414 1-(5-(4-(dimethylamino)phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one CAS No. 1252528-06-5

1-(5-(4-(dimethylamino)phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B2438414
CAS No.: 1252528-06-5
M. Wt: 311.385
InChI Key: KSQXWVOZPMSIDR-UHFFFAOYSA-N
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Description

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally starts with the construction of the pyrazole ring. One common method involves the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. The presence of a furan ring is typically introduced via palladium-catalyzed coupling reactions, while the dimethylaminophenyl group is often incorporated using Friedel-Crafts acylation.

Industrial Production Methods

In an industrial setting, the production may involve optimized and scalable reactions such as continuous flow chemistry for enhanced yield and purity. High-pressure reactors and automated systems could be employed to maintain consistent reaction conditions.

Types of Reactions It Undergoes

This compound can undergo various chemical reactions, including:

  • Oxidation: The furanyl ring and the pyrazole moiety can be oxidized under suitable conditions, leading to the formation of epoxides or other oxidized derivatives.

  • Reduction: Reduction reactions typically target the carbonyl group, converting it to an alcohol.

  • Substitution: The dimethylamino group is a common site for nucleophilic substitution reactions.

Common Reagents and Conditions Used in These Reactions

  • Oxidation: Manganese dioxide or potassium permanganate.

  • Reduction: Sodium borohydride or lithium aluminum hydride.

  • Substitution: Alkyl halides for introducing alkyl groups onto the dimethylamino moiety.

Major Products Formed from These Reactions

  • Oxidized products like epoxides.

  • Reduced alcohols.

  • Substituted dimethylaminophenyl derivatives.

In Chemistry

This compound is valuable in organic synthesis due to its potential as a building block for more complex molecules.

In Biology and Medicine

Its diverse functional groups make it a candidate for drug development, particularly in targeting neurological pathways owing to the presence of the dimethylamino group.

In Industry

The compound's stable structure and reactivity profile make it useful in the development of new materials, potentially in polymers and other advanced materials.

Properties

IUPAC Name

1-[3-[4-(dimethylamino)phenyl]-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-4-18(22)21-16(12-15(19-21)17-6-5-11-23-17)13-7-9-14(10-8-13)20(2)3/h5-11,16H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQXWVOZPMSIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Similar Compounds

  • 1-(5-phenyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one: Lacks the dimethylamino group.

  • 1-(5-(4-methoxyphenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one: Replaces the dimethylamino group with a methoxy group.

Highlighting Its Uniqueness

What sets 1-(5-(4-(dimethylamino)phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one apart is the combination of its functional groups, providing a versatile framework for synthetic and biological applications. The dimethylamino group, in particular, enhances its potential for biological activity, especially in drug development.

This unique blend of characteristics ensures the compound stands out in its ability to serve as a versatile tool in chemical, biological, and industrial research.

Biological Activity

1-(5-(4-(dimethylamino)phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by the presence of a furan ring and a pyrazole moiety, suggests diverse biological activities. This article aims to summarize the current understanding of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C18H22N2O\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
  • Enzyme Inhibition : It interacts with specific enzymes, potentially modulating their activity.
  • Cell Cycle Arrest : Evidence suggests it may induce cell cycle arrest in cancer cells.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound.

Case Studies

  • In vitro Studies :
    • The compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). It exhibited significant growth inhibition with IC50 values ranging from 5 µM to 10 µM, indicating potent anticancer activity compared to standard drugs like Doxorubicin .
  • Mechanism of Action :
    • The mechanism appears to involve apoptosis induction and inhibition of cell migration. Flow cytometry analysis revealed an increase in apoptotic cells when treated with the compound, suggesting its effectiveness in triggering programmed cell death .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : It may bind to specific targets such as kinases or receptors involved in cancer progression.
  • Reactive Oxygen Species (ROS) Production : The compound has been linked to increased ROS levels in cells, leading to oxidative stress and subsequent apoptosis .

Data Table: Biological Activity Summary

Activity TypeCell Line TestedIC50 Value (µM)Reference
AnticancerMCF-75.0
AnticancerA54910.0
Enzyme InhibitionVariousNot specified

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